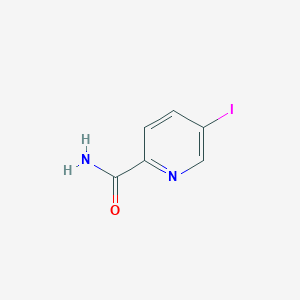
4-methanesulfonyl-1H-pyrazol-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methanesulfonyl-1H-pyrazol-5-ol (MSP) is a heterocyclic compound that has been studied for its potential applications in the fields of scientific research and laboratory experiments. This molecule has a unique structure and is composed of a five-membered ring with an oxygen atom in the center. It is both hydrophobic and lipophilic, making it a versatile compound that can interact with a variety of other molecules in aqueous solutions. Furthermore, MSP has been found to have a number of biochemical and physiological effects on cells and organisms, making it a promising compound for further research.
科学研究应用
4-methanesulfonyl-1H-pyrazol-5-ol has been found to have a number of potential applications in the field of scientific research. It has been studied for its ability to act as a substrate for enzymes, as a ligand for proteins, and as a catalyst for various chemical reactions. Furthermore, 4-methanesulfonyl-1H-pyrazol-5-ol has been found to be an effective inhibitor of certain enzymes, making it a useful tool in the study of enzyme kinetics. Additionally, 4-methanesulfonyl-1H-pyrazol-5-ol has been used in the synthesis of a variety of other compounds, including drugs, dyes, and fragrances.
作用机制
4-methanesulfonyl-1H-pyrazol-5-ol has been found to interact with a variety of molecules in aqueous solutions. It has been found to be a substrate for enzymes, a ligand for proteins, and a catalyst for chemical reactions. Additionally, 4-methanesulfonyl-1H-pyrazol-5-ol has been found to interact with other molecules through hydrogen bonding, van der Waals forces, and hydrophobic interactions. Furthermore, 4-methanesulfonyl-1H-pyrazol-5-ol has been found to interact with other molecules through electrostatic forces, making it a versatile compound that can interact with a variety of other molecules in aqueous solutions.
Biochemical and Physiological Effects
4-methanesulfonyl-1H-pyrazol-5-ol has been found to have a number of biochemical and physiological effects on cells and organisms. It has been found to be an effective inhibitor of certain enzymes, making it a useful tool in the study of enzyme kinetics. Additionally, 4-methanesulfonyl-1H-pyrazol-5-ol has been found to have a number of anti-inflammatory, anti-cancer, and anti-bacterial effects. Furthermore, 4-methanesulfonyl-1H-pyrazol-5-ol has been found to be an effective antioxidant, making it a promising compound for further research.
实验室实验的优点和局限性
4-methanesulfonyl-1H-pyrazol-5-ol has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using 4-methanesulfonyl-1H-pyrazol-5-ol is its ability to interact with a variety of other molecules in aqueous solutions. Additionally, 4-methanesulfonyl-1H-pyrazol-5-ol is a relatively inexpensive compound, making it a cost-effective option for laboratory experiments. Furthermore, 4-methanesulfonyl-1H-pyrazol-5-ol is a relatively safe compound, making it a safe option for laboratory experiments. However, one of the main limitations of using 4-methanesulfonyl-1H-pyrazol-5-ol is its relatively low solubility in aqueous solutions. This can make it difficult to use in certain laboratory experiments.
未来方向
Given the promising biochemical and physiological effects of 4-methanesulfonyl-1H-pyrazol-5-ol, there are a number of potential future directions for research. One potential area of research is to further investigate the mechanism of action of 4-methanesulfonyl-1H-pyrazol-5-ol, and to explore the potential applications of this compound in the fields of medicine and drug development. Additionally, further research could be conducted to explore the potential of 4-methanesulfonyl-1H-pyrazol-5-ol as an antioxidant and anti-inflammatory agent. Furthermore, further research could be conducted to explore the potential of 4-methanesulfonyl-1H-pyrazol-5-ol as a catalyst for a variety of chemical reactions. Finally, further research could be conducted to explore the potential of 4-methanesulfonyl-1H-pyrazol-5-ol as a substrate for enzymes and a ligand for proteins.
合成方法
4-methanesulfonyl-1H-pyrazol-5-ol can be synthesized through a variety of methods, including the Grignard reaction, the Wittig reaction, and the Ullmann reaction. The Grignard reaction involves the reaction of an alkyl halide with magnesium metal in the presence of an alcohol to form an organomagnesium compound. This compound then reacts with a carbonyl compound to yield the desired product. The Wittig reaction involves the formation of an organophosphorus compound from a carbonyl compound and an aldehyde or ketone. This compound then reacts with an alkyl halide to form the product. The Ullmann reaction involves the reaction of an aryl halide with an organocopper compound to form an organocopper intermediate. This intermediate then reacts with a nucleophile to form the desired product.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-methanesulfonyl-1H-pyrazol-5-ol involves the reaction of 4-hydroxypyrazole with methanesulfonyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "4-hydroxypyrazole", "Methanesulfonyl chloride", "Base (such as triethylamine or pyridine)", "Solvent (such as dichloromethane or chloroform)" ], "Reaction": [ "Add 4-hydroxypyrazole to a solution of the base in the solvent.", "Slowly add methanesulfonyl chloride to the reaction mixture while stirring.", "Allow the reaction to proceed at room temperature for several hours.", "Quench the reaction by adding water and extracting the product with a suitable organic solvent.", "Purify the product by recrystallization or column chromatography." ] } | |
CAS 编号 |
1360279-86-2 |
产品名称 |
4-methanesulfonyl-1H-pyrazol-5-ol |
分子式 |
C4H6N2O3S |
分子量 |
162.2 |
纯度 |
90 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



